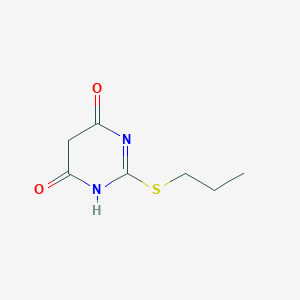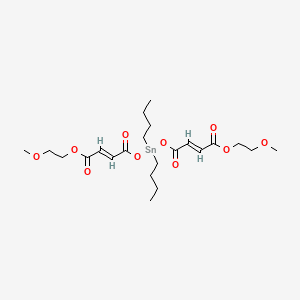
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzimidazole and naphthalene Benzimidazole is a heterocyclic aromatic organic compound, while naphthalene is a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzimidazole with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while nitration of the naphthalene ring could produce nitro-naphthalene derivatives .
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has potential as a fluorescent probe due to its aromatic structure, which can be utilized in bioimaging and diagnostic applications.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzyme activity, or disrupting cellular processes. The specific pathways and targets would depend on the particular application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological properties.
Naphthalene-1-carboxamide: Lacks the benzimidazole moiety but shares the naphthalene core.
2-Aminobenzimidazole: A precursor in the synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide.
Uniqueness
This compound is unique due to its combined structural features of benzimidazole and naphthalene. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
24363-93-7 |
|---|---|
Fórmula molecular |
C18H13N3O |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3O/c22-17(14-9-5-7-12-6-1-2-8-13(12)14)21-18-19-15-10-3-4-11-16(15)20-18/h1-11H,(H2,19,20,21,22) |
Clave InChI |
OAEVJRRNGZZMHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)



![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)








